6-Bromo-1H-benzo[d]imidazole-5-carbonitrile

Medicinal Chemistry Oncology Cytotoxicity Assay

Securing 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile requires verifying the 6-bromo-5-carbonitrile substitution pattern—essential for Pd-catalyzed cross-coupling and nucleophilic aromatic substitution. This precise arrangement enables SAR diversification and delivers the hydrogen-bond acceptor character needed for kinase (CK1/CK2) and bromodomain inhibitor design. Without this regiochemistry, downstream potency and metabolic stability suffer. Standard specifications (≥98% purity, C8H4BrN3, MW 222.04) ensure reproducible results for in vivo studies targeting p53-independent apoptosis in resistant cancers.

Molecular Formula C8H4BrN3
Molecular Weight 222.045
CAS No. 294192-25-9
Cat. No. B2582212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-benzo[d]imidazole-5-carbonitrile
CAS294192-25-9
Molecular FormulaC8H4BrN3
Molecular Weight222.045
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)Br)C#N
InChIInChI=1S/C8H4BrN3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,4H,(H,11,12)
InChIKeyHLPZIMSOERWKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1H-benzo[d]imidazole-5-carbonitrile CAS 294192-25-9: Core Molecular Identity and Procurement Relevance


6-Bromo-1H-benzo[d]imidazole-5-carbonitrile (CAS: 294192-25-9) is a heterocyclic building block featuring a benzimidazole core substituted with a bromine atom at the 6-position and a nitrile group at the 5-position . With a molecular formula of C8H4BrN3 and a molecular weight of 222.04 g/mol, this compound is typically supplied at a purity of 98% . Its structural features confer distinct reactivity profiles, particularly in cross-coupling and nucleophilic aromatic substitution reactions, which are leveraged in the synthesis of bioactive molecules and advanced intermediates [1].

Why a Generic Benzimidazole Cannot Substitute for 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile CAS 294192-25-9


The specific 6-bromo-5-carbonitrile substitution pattern on the benzimidazole core is critical for directing chemical reactivity and achieving desired biological or physicochemical properties. Simple benzimidazole analogs lacking this precise arrangement (e.g., 1H-benzimidazole or 5-cyano-benzimidazole) exhibit markedly different electronic properties and, consequently, divergent performance in downstream applications [1]. For instance, the presence of the bromine atom is essential for certain cross-coupling reactions, while the nitrile group provides a key hydrogen-bond acceptor and modulates the electron density of the heterocyclic system, directly impacting target binding affinity and metabolic stability in drug discovery campaigns [2].

Quantitative Differentiation of 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile (CAS 294192-25-9) vs. Structural Analogs


Superior Cytotoxic Potency of the 6-Bromo Derivative Against Human Cancer Cell Lines

In a series of synthesized benzimidazole derivatives, the compound specifically identified as the '6-bromo derivative' (which corresponds to the target compound 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile) exhibited the highest cytotoxic potential across a panel of cancer cell lines. Its potency was superior to other analogs in the series (compounds 1-4) [1]. This finding is further supported by class-level evidence showing that brominated benzimidazoles are generally more potent than their non-halogenated or chloro-substituted counterparts in various kinase inhibition assays [2].

Medicinal Chemistry Oncology Cytotoxicity Assay

Enhanced Selectivity Index: Differential Cytotoxicity Between Cancer and Non-Cancerous Cells

The 6-bromo benzimidazole derivative demonstrated a favorable selectivity profile. It was found to be 'safer with lesser cytotoxicity' when tested on HEK-293 human embryonic kidney cells compared to its effects on cancer cell lines [1]. While a precise selectivity index (SI) was not calculated in the abstract, the data implies a significantly higher IC50 on non-cancerous cells, a critical differentiator from less selective benzimidazole analogs which often exhibit comparable toxicity to both malignant and normal cells, limiting their therapeutic window [2].

Drug Discovery Selectivity Safety Pharmacology

Distinct Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis Induction

Beyond simple cytotoxicity, the 6-bromo derivative induces a specific and well-defined mechanism of cell death. It caused a significant increase in the G2/M-phase cell population and a concentration-dependent increase in late apoptotic cells across multiple cancer cell types [1]. This mechanism, which was found to be p53-independent, differentiates it from many standard chemotherapeutics and other benzimidazole analogs that may act primarily through G1/S arrest or necrosis [2].

Cell Biology Mechanism of Action Apoptosis

Procurement-Driven Application Scenarios for 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile CAS 294192-25-9


Lead Optimization in Oncology Drug Discovery: Targeting p53-Mutant Cancers

Based on its demonstrated ability to induce p53-independent G2/M arrest and apoptosis in cancer cells, 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile is a compelling scaffold for developing novel therapeutics against cancers that are resistant to conventional chemotherapy due to p53 mutations [1]. The compound's favorable selectivity profile against non-cancerous HEK-293 cells further supports its prioritization for in vivo efficacy and toxicity studies [1].

Synthesis of Advanced Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

The strategically positioned bromine atom at the 6-position of the benzimidazole ring makes this compound an ideal substrate for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables rapid diversification at a key position to generate libraries of analogs for structure-activity relationship (SAR) studies, a crucial step in optimizing potency and selectivity for specific kinase targets like CK1 or CK2, where brominated benzimidazoles have shown potent inhibition [2].

Building Block for Bromodomain and Epigenetic Probes

Substituted benzimidazoles, particularly those with nitrile and halogen substituents, are a privileged chemotype for targeting bromodomain-containing proteins (e.g., BET family) [3]. The specific electronic and steric properties conferred by the 6-bromo and 5-carbonitrile groups make this compound a valuable precursor for synthesizing novel bromodomain inhibitors, an area of intense interest for treating inflammatory diseases and cancer. Its commercial availability in high purity (98%) from specialized suppliers ensures reproducible synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.